2-(Hydroxyiminomethyl)-6-nitrophenol
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Overview
Description
2-(Hydroxyiminomethyl)-6-nitrophenol is a chemical compound known for its unique structure and properties It contains both a hydroxyimino group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)-6-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyimino group. One common method includes the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.
Formation of Hydroxyimino Group: The 2-nitrophenol is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxyimino group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyiminomethyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Hydroxyiminomethyl)-6-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyiminomethyl)-6-nitrophenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Lacks the hydroxyimino group, making it less reactive in certain types of reactions.
4-Nitrophenol: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
2-Amino-6-nitrophenol: Contains an amino group instead of a hydroxyimino group, resulting in different chemical behavior.
Uniqueness
2-(Hydroxyiminomethyl)-6-nitrophenol is unique due to the presence of both hydroxyimino and nitro groups on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C7H6N2O4 |
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Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(hydroxyiminomethyl)-6-nitrophenol |
InChI |
InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H |
InChI Key |
MTLXRYAXTYRUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO |
Origin of Product |
United States |
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